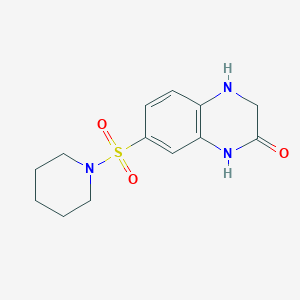

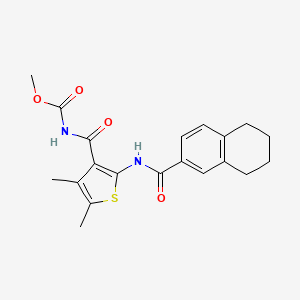

7-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be related to Piperidine-1-sulfonyl chloride , which is used in laboratory chemicals . It’s important to note that the exact compound you’re asking about might have different properties or uses.

Synthesis Analysis

While specific synthesis information for “7-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one” was not found, related compounds such as dipicolylamine sulfonamide derivatized platinum complexes have been synthesized for potential use as anticancer agents .

Molecular Structure Analysis

The molecular structure of a related compound, Piperidine-1-sulfonyl chloride, has been reported with a molecular weight of 183.656 and a density of 1.4±0.1 g/cm3 .

Physical and Chemical Properties Analysis

For Piperidine-1-sulfonyl chloride, a related compound, the molecular weight is 183.656, and the density is 1.4±0.1 g/cm3 .

Applications De Recherche Scientifique

Matrix Metalloproteinase Inhibitors

α-Sulfone-α-piperidine and α-tetrahydropyranyl hydroxamates, structurally related to the queried compound, have shown efficacy in inhibiting matrix metalloproteinases (MMPs) -2, -9, and -13 while sparing MMP-1. These compounds have demonstrated oral efficacy in tumor growth inhibition in mice and left-ventricular hypertrophy in rats, as well as in preventing bovine cartilage degradation. α-Piperidine 19v (SC-78080/SD-2590) was particularly highlighted for development targeting cancer indications, showcasing the potential of such structures in the treatment of various diseases including cancer, arthritis, and cardiovascular diseases (Becker et al., 2010).

Boron Neutron Capture Therapy Agents

Another application involves the synthesis of o-carborane substituted tetrahydroisoquinolines, which include structures functionally related to the compound , aimed at potential use in Boron Neutron Capture Therapy (BNCT). These compounds, specifically designed to accumulate in B-16 melanoma cells with low cytotoxicity, indicate a promising direction for targeted cancer therapy, offering a method to treat melanoma more effectively (Lee et al., 2006).

Anticancer Agents

A library of piperidine ring-fused aromatic sulfonamides, including derivatives of 1,2,3,4-tetrahydroquinoline, has been synthesized to induce oxidative stress and glutathione depletion in various cancer cells. Compounds from this library exhibited potent cytotoxic effects on leukemia, melanoma, glioblastoma, and other cancer cells, highlighting the therapeutic potential of such structures in oncology. This research showcases the versatility of sulfonamide compounds in developing new anticancer agents (Madácsi et al., 2013).

Antioxidant and Anticholinesterase Activities

Sulfonyl hydrazones with piperidine derivatives have been evaluated for their antioxidant capacity and anticholinesterase activity. This study reveals the importance of the sulfonyl hydrazone scaffold and the piperidine rings in medicinal chemistry, particularly in designing compounds with potential antioxidant and anticholinesterase properties (Karaman et al., 2016).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

7-piperidin-1-ylsulfonyl-3,4-dihydro-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c17-13-9-14-11-5-4-10(8-12(11)15-13)20(18,19)16-6-2-1-3-7-16/h4-5,8,14H,1-3,6-7,9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXROFORNJRGZQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NCC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,6R)-6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid](/img/structure/B2982320.png)

![(E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2982325.png)

![1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2982327.png)

![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2982330.png)

![5-(2-morpholino-2-oxoethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2982331.png)

![[2,4'-Bipyridin]-4-ylmethanamine dihydrochloride](/img/structure/B2982337.png)

![ethyl {[(Z)-azepan-2-ylidene(cyano)methyl]sulfonyl}acetate](/img/structure/B2982341.png)